

# Spectroscopic Profile of 6-Methyl-5-hepten-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

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This technical guide provides a comprehensive overview of the spectroscopic data for the acyclic monoterpene, **6-methyl-5-hepten-2-ol**. This compound is of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and the study of insect pheromones. A thorough understanding of its spectroscopic characteristics is essential for its identification, quantification, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-methyl-5-hepten-2-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	~1.18	Doublet	~6.2
H2	~3.78	Sextet	~6.2
H3	~1.45-1.60	Multiplet	
H4	~2.05	Quartet	~7.5
H5	~5.10	Triplet of quartets (unresolved)	~7.1, ~1.4
H7	~1.68	Singlet	
H8	~1.60	Singlet	
OH	Variable	Broad Singlet	

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data<sup>[1]</sup>

Carbon Atom	Chemical Shift (ppm)
C1	23.4
C2	67.8
C3	38.8
C4	22.8
C5	124.7
C6	131.5
C7	25.7
C8	17.6

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3360	Strong, Broad	O-H stretch (alcohol)
~2968, ~2925, ~2870	Strong	C-H stretch (alkane)
~1670	Weak	C=C stretch (alkene)
~1450, ~1375	Medium	C-H bend (alkane)
~1120	Strong	C-O stretch (secondary alcohol)
~830	Medium	=C-H bend (alkene)

## Mass Spectrometry (MS)

### Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
128	<5	[M] <sup>+</sup> (Molecular Ion)
110	~10	[M - H <sub>2</sub> O] <sup>+</sup>
95	~20	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
81	~30	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or [CH <sub>3</sub> CO] <sup>+</sup>
69	~50	
43	100	
41	~70	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of **6-methyl-5-hepten-2-ol** in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

### 2. $^1\text{H}$ NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

### 3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: 100 MHz (or higher, corresponding to the  $^1\text{H}$  frequency) NMR spectrometer.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-150 ppm.

- Number of Scans: 512-1024 (or more, depending on concentration).
- Relaxation Delay: 2 seconds.

## Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

### 1. Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

### 2. Background Spectrum:

- Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

### 3. Sample Analysis:

- Place a small drop of neat **6-methyl-5-hepten-2-ol** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

### 4. Cleaning:

- Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

## Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

### 1. Sample Preparation:

- Prepare a dilute solution of **6-methyl-5-hepten-2-ol** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

## 2. GC Conditions:

- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 200 °C at a rate of 10 °C/min.
  - Hold: Hold at 200 °C for 5 minutes.

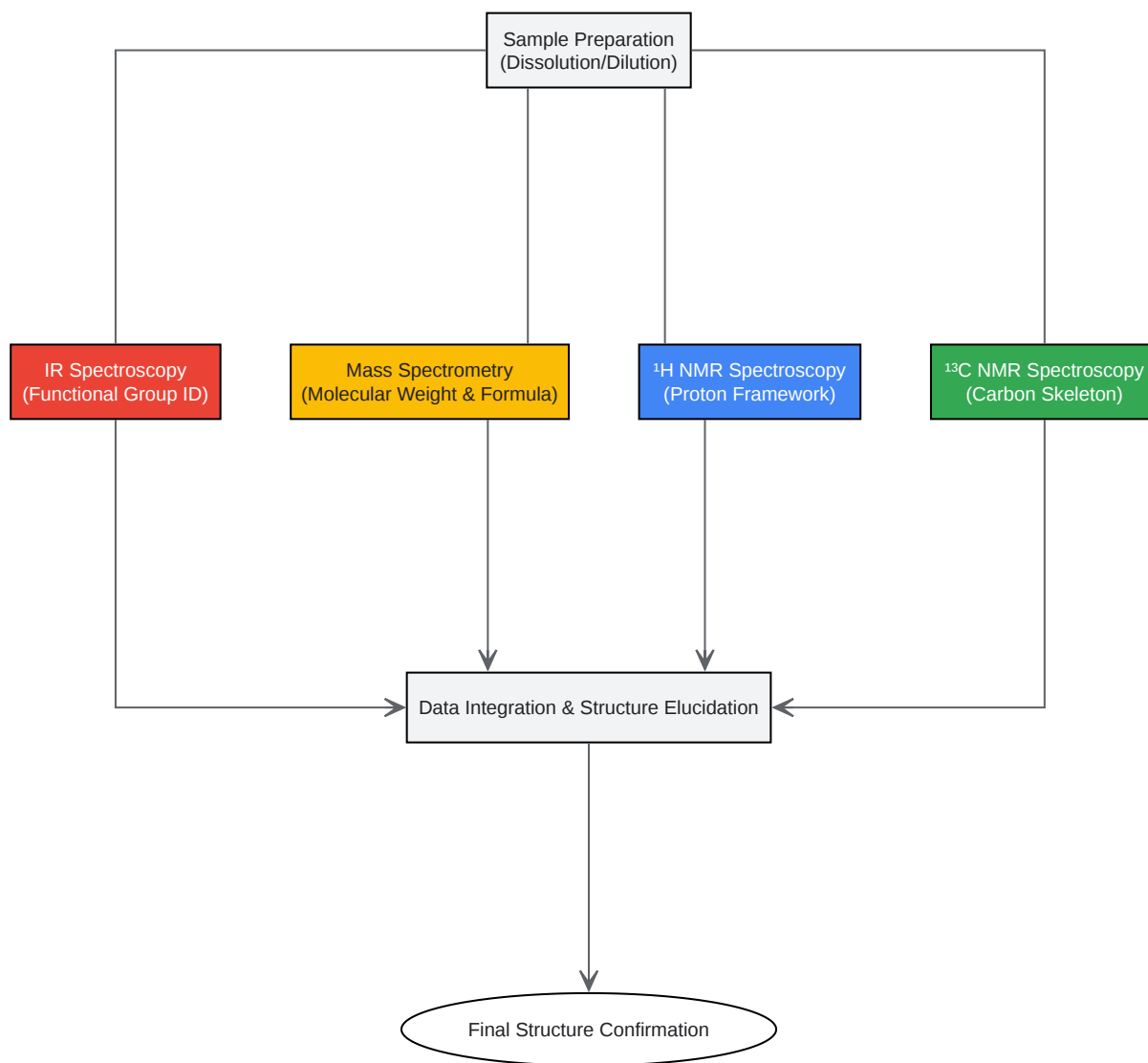
## 3. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-350.

# Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **6-methyl-5-hepten-2-ol**.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Identification.

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## References

- 1. homework.study.com [homework.study.com]
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